molecular formula C10H10O3 B8633442 3-Hydroxy-4-methoxycinnamaldehyde CAS No. 110037-35-9

3-Hydroxy-4-methoxycinnamaldehyde

Cat. No. B8633442
Key on ui cas rn: 110037-35-9
M. Wt: 178.18 g/mol
InChI Key: LBRCSWZZLJVBKB-UHFFFAOYSA-N
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Patent
US06794531B2

Procedure details

3-Hydroxy-4-methoxycinnamaldehyde (8.66 g, 48.6 mmol) and 5% palladium-alumina (aluminum oxide) (0.540 g) were added to methanol (144 ml), and the mixture was stirred under hydrogen atmosphere of normal pressure (0.1 MPa) at 35° C. for 7 hours for reaction. The reaction solution was filtrated to remove the catalyst, and further the catalyst was washed with methanol (40 ml). The filtrate and the wash solution were combined together, and then concentrated. Thus concentrated solution was subjected to a purification process with a silica gel column chromatography (eluting solvent: toluene/ethyl acetate=4/1). The thus eluted fractions containing the object compound were concentrated under reduced pressure to obtain crude 3-(3-hydroxy-4-methoxyphenyl) propionaldehyde (6.86 g, 38.1 mmol, yield: 78%) in the slightly yellow coloured solid.
Quantity
8.66 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium alumina
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
144 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[CH:5]=[CH:6][CH:7]=[O:8]>CO>[OH:1][C:2]1[CH:3]=[C:4]([CH2:5][CH2:6][CH:7]=[O:8])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
8.66 g
Type
reactant
Smiles
OC=1C=C(C=CC=O)C=CC1OC
Name
palladium alumina
Quantity
0.54 g
Type
reactant
Smiles
Name
Quantity
144 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere of normal pressure (0.1 MPa) at 35° C. for 7 hours for reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtrated
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
further the catalyst was washed with methanol (40 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Thus concentrated solution was subjected to a purification process with a silica gel column chromatography (eluting solvent: toluene/ethyl acetate=4/1)
ADDITION
Type
ADDITION
Details
The thus eluted fractions containing the object compound
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
OC=1C=C(C=CC1OC)CCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.1 mmol
AMOUNT: MASS 6.86 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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